Cas no 932-66-1 (1-Acetyl-1-cyclohexene)

1-Acetyl-1-cyclohexene structure
1-Acetyl-1-cyclohexene structure
1-Acetyl-1-cyclohexene
932-66-1
C8H12O
124.180282592773
808328
13612

1-Acetyl-1-cyclohexene Properties

Names and Identifiers

    • 1-(Cyclohex-1-en-1-yl)ethanone
    • 1-(1-CYCLOHEXEN-1-YL)ETHANONE
    • 1-ACETYL-1-CYCLOHEXENE
    • Ethanone,1-(1-cyclohexen-1-yl)-
    • 1-Acetylcyclohexene
    • 1-cyclohex-1-enyl-ethanone
    • 1-(1-Cyclohexen-1-yl)ethanone (ACI)
    • Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)
    • 1-(Cyclohex-1-en-1-yl)ethan-1-one
    • 1-Cyclohexen-1-yl methyl ketone
    • 1-Cyclohexen-1-ylethanone
    • 1-Cyclohexenyl methyl ketone
    • Methyl 1-cyclohexenyl ketone
    • NSC 12216
    • +Expand
    • LTYLUDGDHUEBGX-UHFFFAOYSA-N
    • 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
    • O=C(C)C1CCCCC=1

Computed Properties

  • 124.08900
  • 0
  • 1
  • 1
  • 9
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 5
  • 0

Experimental Properties

  • 2.07580
  • 17.07000
  • n20/D 1.49(lit.)
  • 201-202 °C(lit.)
  • 73 °C
  • Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • colorless liquid
  • Soluble in ethanol and diethyl ether.
  • 0.966 g/mL at 25 °C(lit.)

1-Acetyl-1-cyclohexene Security Information

  • 3
  • S24/25
  • NONH for all modes of transport

1-Acetyl-1-cyclohexene Customs Data

  • 2914299000
  • China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Acetyl-1-cyclohexene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ECU-1g
1-ACETYL-1-CYCLOHEXENE
932-66-1 95%
1g
$26.00 2024-04-20
A2B Chem LLC
AB57774-1g
1-Acetyl-1-cyclohexene
932-66-1 95%
1g
$24.00 2024-07-18
Aaron
AR003EL6-250mg
1-ACETYL-1-CYCLOHEXENE
932-66-1 95%
250mg
$5.00 2024-07-18
abcr
AB131160-5g
1-Acetyl-1-cyclohexene, 95%; .
932-66-1 95%
5g
€69.30
Ambeed
A503890-1g
1-(Cyclohex-1-en-1-yl)ethanone
932-66-1 95%
1g
$32.0
Enamine
EN300-108706-0.05g
1-(cyclohex-1-en-1-yl)ethan-1-one
932-66-1 95%
0.05g
$19.0 2023-10-27
TRC
A298595-5g
1-Acetyl-1-cyclohexene
932-66-1
5g
$ 250.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225718-5g
1-(Cyclohex-1-en-1-yl)ethanone
932-66-1 97%
5g
¥358.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01040-25g
1-(Cyclohex-1-en-1-yl)ethanone
932-66-1 97%
25g
¥2018.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UD452-1g
1-Acetyl-1-cyclohexene
932-66-1 97%
1g
¥247.0 2022-07-28

1-Acetyl-1-cyclohexene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol ,  Water ;  2 h, 100 °C
Reference
A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous medium
Fernandez, Gabriela A.; Chopa, Alicia B.; Silbestri, Gustavo F., Catalysis Science & Technology, 2016, 6(6), 1921-1929

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Alumina
Reference
Aluminum oxide catalyzed isomerization of acylated cycloalkenes
Hudlicky, T.; Srnak, T., Tetrahedron Letters, 1981, 22(35), 3351-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water
Reference
Rearrangement of 2-cycloalken-1-ones to 1-cycloalkenyl methyl ketones
Helwig, Reinhard; Hanack, Michael, Justus Liebigs Annalen der Chemie, 1977, (4), 614-23

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Glycerol ,  Iron chloride (FeCl3) ;  10 min, rt
Reference
Deep eutectic solvent-catalyzed Meyer-Schuster rearrangement of propargylic alcohols under mild and bench reaction conditions
Rios-Lombardia, Nicolas; Cicco, Luciana; Yamamoto, Kota; Hernandez-Fernandez, Jose A.; Moris, Francisco; et al, Chemical Communications (Cambridge, 2020, 56(96), 15165-15168

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ;  8 h, 120 °C
Reference
Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in water
Tanemura, Kiyoshi; Suzuki, Tsuneo, Tetrahedron Letters, 2017, 58(10), 955-958

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Silver triflate ,  [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol ,  Water ;  20 h, 80 °C
Reference
Ligand Effects in the Gold Catalyzed Hydration of Alkynes
Ebule, Rene E.; Malhotra, Deepika; Hammond, Gerald B.; Xu, Bo, Advanced Synthesis & Catalysis, 2016, 358(9), 1478-1481

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ;  2 h, 100 °C
Reference
Efficient hydration of alkynes through acid-assisted Bronsted acid catalysis
Liang, Shengzong; Hammond, Gerald B.; Xu, Bo, Chemical Communications (Cambridge, 2015, 51(5), 903-906

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
Reference
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; Hu, Xingbang; Shao, Jing; Yang, Guoqiang; Wu, Youting; et al, Green Chemistry, 2015, 17(1), 532-537

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1.5 h, 130 °C
Reference
Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquids
Garcia-Alvarez, Joaquin; Diez, Josefina; Gimeno, Jose; Seifried, Christine M., Chemical Communications (Cambridge, 2011, 47(22), 6470-6472

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Tin tungsten oxide Solvents: Toluene ;  1 h, 100 °C
Reference
Heterogeneously Catalyzed Efficient Hydration of Alkynes to Ketones by Tin-Tungsten Mixed Oxides
Jin, Xiongjie; Oishi, Takamichi; Yamaguchi, Kazuya; Mizuno, Noritaka, Chemistry - A European Journal, 2011, 17(4), 1261-1267

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver ,  [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol ,  Water ;  8 h, 25 °C
Reference
Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperature
Wu, Gongde; Wang, Xiaoli; Zhang, Liming; Jiang, Taineng, Gaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Carbon monoxide ,  Platinum tetrachloride Solvents: 1,2-Dichloroethane ,  Water
Reference
Hydration of Alkynes by a PtCl4-CO Catalyst
Baidossi, Waeel; Lahav, Michal; Blum, Jochanan, Journal of Organic Chemistry, 1997, 62(3), 669-672

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid ,  (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ;  12 h, 80 °C
Reference
Hydration of terminal alkynes catalyzed by cobalt corrole complex
Lai, Jia-Wei; Liu, Zhao-Yang; Chen, Xiao-Yan; Zhang, Hao; Liu, Hai-Yang, Tetrahedron Letters, 2020, 61(43),

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
Reference
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Formic acid
Reference
Hydration of alkynes in anhydrous medium with formic acid as water donor
Menashe, Naim; Shvo, Youval, Journal of Organic Chemistry, 1993, 58(26), 7434-9

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ;  5 h, rt
1.2 Solvents: Methanol ;  0.5 h, rt
Reference
An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodide
Aversa, Maria C.; Barattucci, Anna; Bonaccorsi, Paola; Giannetto, Placido, Tetrahedron, 2002, 58(51), 10145-10150

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dowex 50W Solvents: Acetic acid ,  Water
Reference
Facile approach to versatile chiral intermediates for fused cyclopentanoid natural products
Zulfiquar, Fazila; Malik, Abdul, Zeitschrift fuer Naturforschung, 2001, 56(11), 1227-1234

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic acid ,  Dowex 50W Solvents: Water
Reference
Phenol-catalyzed Claisen orthoester rearrangement of allylic alcohols with trimethyl β-(methoxy)orthopropionate
Iqbal, Fazila; Ateeq, Humayun S.; Malik, Abdul; Ali, Zeeshan; Ali, Zulfiqar, Zeitschrift fuer Naturforschung, 1998, 53(10), 1244-1245

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  2 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ;  1 h, 50 °C
Reference
"Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systems
Ma, Zhong-Hua; You, Li; Ren, Xiao-Fei; Wang, Yun; Gu, Yanlong; et al, ChemCatChem, 2016, 8(21), 3394-3401

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
Reference
Synthetic uses of tosylmethyl isocyanide (TosMIC)
Van Leusen, Daan; Van Leusen, Albert M., Organic Reactions (Hoboken, 2001, 57,

1-Acetyl-1-cyclohexene Raw materials

1-Acetyl-1-cyclohexene Preparation Products

1-Acetyl-1-cyclohexene Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:932-66-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com

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